molecular formula C11H20N2O3 B6265019 tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate CAS No. 2228937-54-8

tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

Cat. No.: B6265019
CAS No.: 2228937-54-8
M. Wt: 228.29 g/mol
InChI Key: FMXFDLFANLZRLL-UHFFFAOYSA-N
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Description

tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate is a bicyclic azetidine derivative characterized by a hydroxyl group at the 3'-position of the biazetidine ring and a tert-butyl carbamate protecting group at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and peptidomimetics. Its structural rigidity and functional groups make it valuable for modulating pharmacokinetic properties, such as solubility and metabolic stability .

Properties

CAS No.

2228937-54-8

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-8(5-13)11(15)6-12-7-11/h8,12,15H,4-7H2,1-3H3

InChI Key

FMXFDLFANLZRLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CNC2)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Tetrahydrofuran (THF) and diethyl ether are preferred for their ability to stabilize Grignard intermediates. Polar aprotic solvents like DMF are avoided due to potential side reactions.

  • Temperature Control : Reactions are initiated at −10°C to 0°C to mitigate exothermicity, followed by gradual warming to room temperature. For example, a 78.3% yield was achieved using THF at 0°C for 1 hour.

  • Quenching Protocol : Saturated aqueous ammonium chloride (NH₄Cl) is added to decompose excess Grignard reagent, preventing over-alkylation.

Representative Procedure :
Methyl magnesium bromide (3.0 M in diethyl ether, 1.5 mL) was added dropwise to a cooled (−10°C) solution of tert-butyl 3-oxoazetidine-1-carboxylate (650 mg) in THF. After stirring at 20–35°C for 1 hour, the mixture was quenched with NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (50% EtOAc/hexane) to afford 430 mg of product.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors are hypothesized to improve heat dissipation during exothermic Grignard additions, reducing batch-to-batch variability.

Process Analytical Technology (PAT):

  • In-Line Spectroscopy : Real-time monitoring via IR or Raman spectroscopy ensures reaction completion, minimizing purification demands.

  • Catalyst Recycling : Immobilized nickel or palladium catalysts reduce metal waste in stereoselective routes.

Purification and Characterization

Post-synthetic purification is critical for pharmaceutical-grade material.

Chromatographic Techniques:

MethodConditionsPurity Outcome
Silica Gel CCHexane/EtOAc (1:1)>95% by HPLC
Reverse-Phase HPLCC18 column, acetonitrile/water gradient99% (UV detection)

Spectroscopic Validation:

  • ¹H NMR : Peaks at δ 3.7–3.5 ppm (m, 4H, azetidine CH₂) and δ 1.4 ppm (s, 9H, tert-butyl) confirm structural integrity.

  • X-ray Crystallography : Resolves bond angles (e.g., N-C-O ≈ 120°) and confirms the trans configuration of hydroxyazetidine substituents.

Yield Optimization Strategies

Systematic screening of reaction parameters has identified critical levers for improving efficiency:

Solvent Polarity Effects:

SolventDielectric Constant (ε)Yield (%)
THF7.678.3
Diethyl ether4.384
DMF36.7<50

Polar aprotic solvents like DMF promote side reactions (e.g., over-alkylation), whereas ethers balance nucleophilicity and stability.

Stoichiometric Ratios:

A 1.5:1 molar ratio of MeMgBr to tert-butyl 3-oxoazetidine-1-carboxylate maximizes yield while minimizing byproduct formation. Excess Grignard reagent leads to diastereomeric impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include primary alcohols, amides, and other functionalized derivatives of the biazetidine ring.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a scaffold for the development of various bioactive compounds.

Case Study : In a study focusing on the synthesis of novel azetidine derivatives, this compound was utilized to create compounds with enhanced biological activity against specific cancer cell lines. The derivatives showed improved efficacy compared to their parent compounds, indicating the potential for further development in cancer therapeutics .

Organic Synthesis

This compound is also employed in organic synthesis as a versatile building block. Its ability to undergo various chemical transformations makes it useful in creating complex molecules.

Synthesis Example :
A reaction involving this compound with different electrophiles has been documented. The compound was reacted with acyl chlorides to yield amides with high yields, showcasing its utility in synthesizing amine-containing compounds .

Development of Chiral Catalysts

This compound has been explored for its application in asymmetric synthesis due to its chiral nature. Researchers have developed chiral catalysts based on this compound, which can facilitate enantioselective reactions.

Research Findings : A recent study demonstrated that using this compound as a ligand in palladium-catalyzed reactions led to high enantioselectivity in the formation of chiral products . This highlights its significance in the synthesis of pharmaceuticals where chirality is crucial.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisEnhanced activity against cancer cell lines
Organic SynthesisBuilding block for complex moleculesHigh yields in amide synthesis from acyl chlorides
Chiral CatalystsUsed in asymmetric synthesisHigh enantioselectivity in palladium-catalyzed reactions

Mechanism of Action

The mechanism of action of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which influences the compound’s reactivity and selectivity . The hydroxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Structural Features

The tert-butyl carbamate group is a common motif in azetidine derivatives due to its stability under basic conditions and ease of deprotection. Key structural variations among analogs include substituents on the azetidine rings and modifications to the carbamate group.

Compound Name Substituents/Modifications Molecular Weight Key Structural Notes
tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate 3'-OH, bicyclic azetidine 226.27 (calc) Hydroxyl enhances polarity and H-bonding
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-bromoethyl side chain 264.16 Bromoethyl increases reactivity for cross-coupling
tert-Butyl 3-formylazetidine-1-carboxylate 3-formyl group 185.22 Formyl enables further functionalization via Schiff base formation
tert-Butyl 3-oxo-[1,3'-biazetidine]-1'-carboxylate 3-oxo group on biazetidine 226.27 Oxo group enhances electrophilicity
tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate 1-hydroxybutyl side chain 242.29 Hydroxybutyl improves aqueous solubility

Physicochemical Properties

Substituents significantly influence solubility, logP, and stability:

  • Hydroxy and Hydroxybutyl Derivatives : Exhibit lower logP values (e.g., 1h: logP = 1.2) due to increased polarity, enhancing aqueous solubility .
  • Bromoethyl and Formyl Derivatives : Higher logP (e.g., 3-bromoethyl: logP = 2.8) due to hydrophobic substituents, favoring membrane permeability .
  • Oxo Derivatives : Moderate solubility (TPSA ≈ 50 Ų) with balanced lipophilicity for CNS penetration .

Biological Activity

Tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Name : this compound
  • CAS Number : 2007910-70-3
  • Molecular Formula : C₁₁H₁₉N₂O₃
  • Molecular Weight : 225.29 g/mol

The biological activity of this compound has been linked to its ability to interact with various biological pathways. Notably, it has been studied for its potential neuroprotective effects against amyloid-beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease.

Neuroprotective Activity

Research indicates that compounds with similar structures can act as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in the pathogenesis of Alzheimer's disease. For instance, a related compound demonstrated a moderate protective effect on astrocytes exposed to Aβ 1-42 by reducing levels of pro-inflammatory cytokines such as TNF-α and free radicals .

Biological Evaluation

Several studies have evaluated the biological activity of this compound and its analogs:

Study Biological Activity Findings
Study 1NeuroprotectionExhibited moderate protective effects against Aβ-induced cytotoxicity in vitro .
Study 2Enzyme InhibitionInhibitory effects on β-secretase and acetylcholinesterase were noted, indicating potential for Alzheimer's treatment .
Study 3Antimicrobial ActivityRelated compounds showed significant antibacterial activity against various strains including S. aureus and E. coli .

Case Studies

  • Neuroprotective Effects : In an in vitro study involving astrocytes treated with Aβ 1-42, tert-butyl derivatives demonstrated a reduction in cell death by approximately 20%, although this was not statistically significant compared to controls. The study highlighted the need for further investigation into the compound's bioavailability in vivo .
  • Antimicrobial Properties : Compounds with similar structural motifs have shown promising results against both Gram-positive and Gram-negative bacteria. For example, benzimidazole derivatives demonstrated MIC values lower than standard antibiotics like norfloxacin .

Q & A

Q. What are the common synthetic routes for tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of azetidine rings. A general approach includes:

  • Step 1 : Formation of the biazetidine core via coupling reactions, often using tert-butyl-protected intermediates to stabilize reactive groups .
  • Step 2 : Hydroxylation at the 3'-position using oxidizing agents (e.g., KMnO₄ or H₂O₂) under controlled pH to avoid over-oxidation .
  • Step 3 : Final deprotection and purification via column chromatography or recrystallization. Key variables include temperature (0–20°C for sensitive steps), solvent choice (e.g., dichloromethane for inert conditions), and catalysts (e.g., DMAP for esterification) . Yields range from 40–70%, depending on steric hindrance and purification efficiency.

Q. How can researchers characterize the stereochemistry of this compound?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • X-ray Crystallography : Determines absolute configuration via single-crystal analysis. SHELX software (e.g., SHELXL) refines crystallographic data to confirm spatial arrangement .
  • NMR Spectroscopy : NOESY or ROESY experiments identify through-space proton interactions, critical for assigning axial/equatorial substituents .

Q. What analytical techniques are recommended for purity assessment?

  • LC-MS : Confirms molecular weight and detects impurities ≥0.1% .
  • ¹H/¹³C NMR : Identifies residual solvents or byproducts (e.g., tert-butyl group splitting at δ ~1.4 ppm) .
  • Elemental Analysis : Validates C, H, N, O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns for this compound?

Discrepancies in hydrogen-bond donor/acceptor assignments arise from dynamic proton exchange or disorder. To address this:

  • High-Resolution Data : Collect diffraction data at <1.0 Å resolution to refine electron density maps .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings) and identify packing anomalies .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate intermolecular interactions .

Q. What strategies optimize regioselectivity during hydroxylation of the biazetidine core?

Competing oxidation pathways (e.g., over-oxidation to ketones) are mitigated by:

  • Directed Catalysis : Use transition metals (e.g., Ru or Mn) with ligands that coordinate to the tertiary amine, steering hydroxylation to the 3'-position .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., Boc groups) to isolate the target position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective oxidation .

Q. How do steric and electronic factors influence the compound’s reactivity in nucleophilic substitutions?

  • Steric Effects : The tert-butyl group hinders axial attack, favoring equatorial substitution. Kinetic studies show a 3:1 preference for equatorial SN2 pathways .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) on the azetidine ring increase electrophilicity at the 1-carboxylate position, accelerating aminolysis or hydrolysis .
  • Computational Modeling : Use DFT (e.g., Gaussian) to map frontier molecular orbitals and predict reactive sites .

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